Coclauril

Description

Structure

3D Structure

Properties

IUPAC Name |

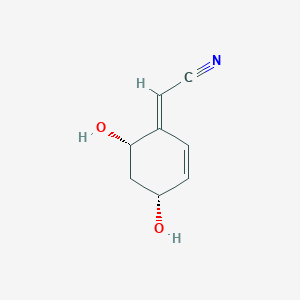

(2E)-2-[(4R,6S)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-3,7-8,10-11H,5H2/b6-3+/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLUWXIZGZHBKD-GODNPXJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC(=CC#N)C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C/C(=C\C#N)/[C@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Advisory: Re-evaluation of "Coclauril" for Surface Tension Reduction Applications

Introduction

This document addresses a request for a detailed technical guide on the surface tension reduction capabilities of a substance identified as "Coclauril." Following a comprehensive review of publicly available scientific and chemical data, we have concluded that the premise of the request may be based on a misidentification of the compound's properties or name. The substance marketed as "Coclauril" (CAS No. 127350-68-9) is not documented as a surfactant and there is no available data on its surface tension reduction capabilities. This report will detail our findings and clarify the existing information on related chemical entities.

Initial Investigation and Discrepancies

Our investigation into "Coclauril" revealed conflicting information. Several chemical suppliers list "Coclauril" with the following specifications:

| Identifier | Value |

| CAS Number | 127350-68-9[1][2][3] |

| Molecular Formula | C₈H₉NO₂[1][2][3] |

| Molecular Weight | 151.2 g/mol [1][3] |

This compound is primarily described as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.[2] It is noted for its utility in research for developing new bioactive molecules and optimizing drug candidates.[2]

However, the name "Coclauril" is phonetically similar to "Coclaurine," a distinct alkaloid with a different chemical identity:

| Identifier | Value |

| CAS Number | 486-39-5[4] |

| Molecular Formula | C₁₇H₁₉NO₃[4] |

| Molecular Weight | 285.34 g/mol [4] |

"Coclaurine" is a naturally occurring compound found in various plants and is not characterized as a surfactant.[4]

Absence of Surfactant Properties for "Coclauril"

A thorough search for data on the surface tension reduction capabilities, critical micelle concentration (CMC), or general surfactant properties of "Coclauril" (CAS 127350-68-9) yielded no relevant results. The scientific literature does not contain studies evaluating this specific compound for surface activity. General principles of surfactant chemistry suggest that the molecular structure of C₈H₉NO₂ is not characteristic of a typical amphiphilic surfactant molecule, which would possess distinct hydrophilic and lipophilic domains.

For context, surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid.[5] This property is intrinsically linked to their amphiphilic structure, which allows them to adsorb at interfaces. The concentration at which these molecules begin to form aggregates (micelles) in a solution is known as the Critical Micelle Concentration (CMC), a key parameter for any surfactant.[6][7][8] Common methods for determining CMC include tensiometry, conductivity, and fluorescence spectroscopy.[9]

Given the lack of any data or theoretical basis to suggest "Coclauril" is a surfactant, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, or visualizations related to its surface tension reduction capabilities.

Potential for Confusion: "Coclauril" in Antiviral Research

The term "coclauril" also appears in a study isolating compounds from the mangrove plant Bruguiera gymnorrhiza, where it was reported to have anti-Hepatitis B virus (HBV) activity.[10] However, the chemical structure and properties of this "coclauril" are not detailed in the abstract, and it is possible this is a different compound altogether or a trivial name used in that specific research context. This finding does not provide any evidence of surfactant properties.

The available evidence strongly indicates that "Coclauril" (CAS 127350-68-9) is a pharmaceutical intermediate and not a surfactant. There is no data to support the claim that it possesses surface tension reduction capabilities. The similarity in name to "Coclaurine" and its mention in a specific botanical research context may have led to confusion.

We recommend that researchers, scientists, and drug development professionals seeking a surfactant for their applications re-verify the chemical name and CAS number of the intended substance. If the goal is to find a suitable surfactant, we advise consulting databases and literature for compounds with known amphiphilic properties, such as those with long alkyl chains and polar head groups.

Due to the lack of relevant data, we are unable to fulfill the request for a technical guide on the surface tension reduction capabilities of "Coclauril." We hope this clarification is helpful in guiding your future research and development efforts.

References

- 1. chemfarms.com [chemfarms.com]

- 2. Coclauril [myskinrecipes.com]

- 3. Coclauril|127350-68-9|COA [dcchemicals.com]

- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. nanoscience.com [nanoscience.com]

- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 9. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Coclaurine: A Technical Whitepaper on Biodegradability and Environmental Impact Assessment

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Coclaurine, a benzylisoquinoline alkaloid with the CAS Registry Number 486-39-5, is a naturally occurring compound found in various plant species. It is recognized for its pharmacological activities, including nicotinic acetylcholine receptor antagonism and potential insecticidal, antibacterial, and anti-inflammatory properties.[1][2] Despite its known biological effects, a comprehensive review of publicly available scientific literature reveals a significant lack of data regarding its biodegradability and overall environmental impact. This whitepaper summarizes the available information on Coclaurine, outlines the standard methodologies that would be employed to assess its environmental fate and ecotoxicity, and identifies critical data gaps that need to be addressed to perform a thorough environmental risk assessment.

Introduction

Coclaurine is a tetrahydroisoquinoline alkaloid that has been isolated from a variety of plants, including Nelumbo nucifera and Sarcopetalum harveyanum.[3] Its chemical structure and biological activities have been a subject of interest in pharmacology and natural product chemistry.[2][4] As with any biologically active compound that has the potential for environmental release, either through manufacturing processes, agricultural use, or disposal, understanding its environmental fate and effects is crucial. This document serves as a technical guide to the current knowledge and the necessary experimental frameworks for evaluating the environmental profile of Coclaurine.

Chemical and Physical Properties

A prerequisite for any environmental impact assessment is the understanding of a compound's fundamental chemical and physical properties. These properties influence its distribution, persistence, and bioavailability in the environment.

Table 1: Chemical and Physical Properties of Coclaurine

| Property | Value | Source |

| CAS Number | 486-39-5 | [1][5][6] |

| Molecular Formula | C₁₇H₁₉NO₃ | [1][4] |

| Molar Mass | 285.34 g/mol | [4] |

| Melting Point | 220.0 °C | [4] |

| Boiling Point | 469.90 °C | [4] |

| Flash Point | 254.30 °C | [4] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, DMSO | [1][6] |

| SMILES | COC1=C(C=C2--INVALID-LINK--CC3=CC=C(C=C3)O)O | [3] |

| InChI Key | LVVKXRQZSRUVPY-HNNXBMFYSA-N | [1] |

Known Biological Activities with Environmental Relevance

While no formal ecotoxicity studies are available, the known pharmacological and biological activities of Coclaurine can provide preliminary insights into its potential to interact with environmental organisms.

Table 2: Summary of Known Biological Activities of Coclaurine

| Activity | Organism/System | Endpoint and Value | Reference |

| Insecticidal | Drosophila melanogaster larvae | LD₅₀ = 78.2 µg/ml | [1] |

| Cydia pomonella larvae | LD₅₀ = 35.4 µg/ml | [1] | |

| nAChR Inhibition | Human α4β2 nAChRs in Xenopus oocytes | IC₅₀ = 49 µM | [1] |

| Human α4β4 nAChRs in Xenopus oocytes | IC₅₀ = 18 µM | [1] | |

| Antibacterial | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Activity reported, but quantitative data not specified | [2] |

| Anti-inflammatory | Lipopolysaccharide (LPS)-induced macrophages | Suppression of inflammatory mediators | [2] |

| Neuroprotective | Neuronal cells | Protection against neurotoxins | [2] |

| Anticancer | Cancer cell lines | Antiproliferative effects reported | [2] |

| Antioxidant | - | Antioxidant properties suggested | [2] |

The insecticidal activity of Coclaurine suggests a potential risk to non-target terrestrial and aquatic invertebrates. Its antibacterial properties could also impact microbial communities in soil and water, which are fundamental to nutrient cycling and ecosystem health.

Standard Experimental Protocols for Environmental Assessment

In the absence of specific studies for Coclaurine, this section details the standard experimental protocols that would be necessary to determine its biodegradability and environmental impact.

Biodegradability Testing

Biodegradability is a key factor in determining the persistence of a substance in the environment. Standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for these assessments.

Experimental Protocol: Ready Biodegradability (e.g., OECD 301B - CO₂ Evolution Test)

-

Preparation of Test Medium: A mineral salt medium is prepared, containing essential inorganic nutrients.

-

Inoculum: The test is inoculated with a small volume of activated sludge, sewage effluent, or surface water, which provides a mixed population of microorganisms.

-

Test Substance Addition: Coclaurine, as the sole source of organic carbon, is added to the test flasks at a concentration typically between 10 and 20 mg/L.

-

Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

CO₂ Measurement: The CO₂ produced from the microbial respiration of the test substance is trapped in a barium hydroxide or sodium hydroxide solution and quantified by titration.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount (ThCO₂) based on the chemical formula of Coclaurine. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within the 28-day window.

Caption: Workflow for a Ready Biodegradability Test (OECD 301B).

Aquatic Ecotoxicity Testing

To assess the potential impact on aquatic ecosystems, a base set of toxicity tests is typically performed on organisms representing different trophic levels.

Experimental Protocol: Acute Toxicity to Fish (e.g., OECD 203)

-

Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is used.

-

Test Concentrations: Fish are exposed to a range of concentrations of Coclaurine in water, plus a control group with no test substance.

-

Exposure Duration: The exposure period is typically 96 hours.

-

Observations: Mortality and any sublethal effects (e.g., abnormal behavior) are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

-

Data Analysis: The LC₅₀ (Lethal Concentration 50%), the concentration that is lethal to 50% of the test fish, is calculated using statistical methods.

Experimental Protocol: Acute Immobilisation Test for Daphnia (e.g., OECD 202)

-

Test Organism: A standard crustacean species, such as Daphnia magna, is used.

-

Test Concentrations: Daphnids are exposed to a series of concentrations of Coclaurine.

-

Exposure Duration: The test duration is 48 hours.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Data Analysis: The EC₅₀ (Effective Concentration 50%), the concentration that causes immobilization in 50% of the daphnids, is determined.

Experimental Protocol: Algal Growth Inhibition Test (e.g., OECD 201)

-

Test Organism: A freshwater green algae species, such as Pseudokirchneriella subcapitata, is used.

-

Test Concentrations: Algal cultures are exposed to various concentrations of Coclaurine.

-

Exposure Duration: The test typically lasts for 72 hours.

-

Measurement: Algal growth is measured over time by cell counts or a surrogate measure like fluorescence.

-

Data Analysis: The EC₅₀, the concentration that causes a 50% reduction in algal growth or growth rate, is calculated.

Caption: Standard Aquatic Ecotoxicity Testing Workflow.

Data Gaps and Future Research

The current body of knowledge on Coclaurine is insufficient to perform a credible environmental risk assessment. The following critical data gaps must be addressed:

-

Biodegradability: No studies on the aerobic or anaerobic degradation of Coclaurine in soil, water, or sediment are available.

-

Aquatic Toxicity: There is a complete lack of data on the acute and chronic toxicity of Coclaurine to key aquatic organisms (fish, invertebrates, algae).

-

Terrestrial Toxicity: Given its insecticidal properties, studies on non-target terrestrial organisms, such as earthworms and beneficial insects, are warranted.

-

Bioaccumulation Potential: The octanol-water partition coefficient (Log Kow) has not been experimentally determined, which is a key parameter for assessing the potential for bioaccumulation in organisms.

-

Environmental Fate Modeling: Data on properties such as vapor pressure and water solubility are needed to model the environmental distribution of the compound.

Conclusion

Coclaurine is a biologically active natural product with a well-defined chemical structure and known pharmacological effects. However, there is a significant void in the scientific literature concerning its biodegradability and environmental impact. Based on its known insecticidal and antibacterial properties, there is a potential for adverse environmental effects. To ensure a comprehensive understanding of its environmental profile, empirical studies following standardized protocols, such as those outlined in this whitepaper, are essential. Such data are critical for any future environmental risk assessments related to the production, use, or disposal of Coclaurine.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Buy Coclaurine | 486-39-5 | > 95% [smolecule.com]

- 3. Coclaurine - Wikipedia [en.wikipedia.org]

- 4. Coclaurine | 486-39-5 | AAA48639 | Biosynth [biosynth.com]

- 5. Full text of "CRC Handbook Of Chemistry And Physics A Ready Reference Book Of Chemical And Physical Data CRC Press ( 2016)" [archive.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

The Aggregation Behavior of Alkyl Polyglucosides in Aqueous Solutions: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The self-assembly of surfactant molecules in aqueous solutions is a phenomenon of significant interest across various scientific disciplines, including pharmaceutical sciences, materials science, and colloid chemistry. This technical guide provides a comprehensive overview of the aggregation behavior of a prominent class of non-ionic, biodegradable surfactants: Alkyl Polyglucosides (APGs). Due to the lack of available data on the aggregation properties of a substance referred to as "Coclauril," this guide will focus on well-characterized and widely used APGs, namely Lauryl Glucoside and Coco-Glucoside, as representative examples. These surfactants, derived from renewable resources, are valued for their mildness and environmental compatibility.

This guide will delve into the fundamental principles of micellization, present quantitative data on the aggregation properties of Lauryl Glucoside and Coco-Glucoside, and provide detailed experimental protocols for their characterization.

Introduction to Surfactant Aggregation

Surfactants are amphiphilic molecules, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, at concentrations above a certain threshold known as the Critical Micelle Concentration (CMC), these molecules spontaneously self-assemble into organized aggregates called micelles. This process is driven by the hydrophobic effect, where the hydrophobic tails are sequestered from the water, minimizing the disruption of the hydrogen-bonding network of water and thus lowering the overall free energy of the system.

The formation of micelles is a dynamic equilibrium process, with monomers constantly exchanging with micelles. The characteristics of these micelles, such as their size, shape, and the number of surfactant molecules per micelle (aggregation number), are influenced by factors including the surfactant's molecular structure, concentration, temperature, and the presence of electrolytes.

Quantitative Data on the Aggregation of Alkyl Polyglucosides

The following tables summarize the key parameters characterizing the aggregation behavior of Lauryl Glucoside and Coco-Glucoside in aqueous solutions.

Table 1: Critical Micelle Concentration (CMC) of Lauryl Glucoside and Coco-Glucoside

| Surfactant | Temperature (°C) | CMC (mM) | CMC (% w/v) | Method |

| Lauryl Glucoside | 25 | 0.15[1] | ~0.0052 | Surface Tensiometry |

| Lauryl Glucoside | Not Specified | 0.125[2] | ~0.0043 | Not Specified |

| Lauryl Glucoside | 23 | ≤0.287 (~0.1 g/L)[3][4] | ≤0.01 | Surface Tensiometry |

| Coco-Glucoside | Not Specified | ~2-3[5] | Not Specified | Not Specified |

| Coco-Glucoside | Not Specified | Not Specified | 0.0051[6] | Not Specified |

Table 2: Aggregation Number and Micelle Size of Lauryl Glucoside and Coco-Glucoside

| Surfactant | Aggregation Number (N) | Hydrodynamic Diameter (nm) | Method |

| Lauryl Glucoside | Data not available | ~5.6 (radius of 2.8 nm)[7] | Dynamic Light Scattering (DLS) |

| Coco-Glucoside | Data not available | 21 (for a 1% solution)[8] | Dynamic Light Scattering (DLS) |

Table 3: Surface Tension of Lauryl Glucoside and Coco-Glucoside Solutions

| Surfactant | Concentration | Temperature (°C) | Surface Tension (mN/m or dynes/cm) |

| Lauryl Glucoside | 0.1% solution | Not Specified | 28.5[1] |

| Lauryl Glucoside | 1 g/L | 23 | 29.5[4] |

| Lauryl Glucoside | Not Specified | Not Specified | 28-32[1] |

| Coco-Glucoside | 1% actives | 25 | 28.7[9] |

Factors Influencing Micellization of Alkyl Polyglucosides

The aggregation behavior of APGs is sensitive to environmental conditions. Understanding these influences is crucial for formulation development and application.

-

Effect of Temperature: For many non-ionic surfactants, the CMC initially decreases with increasing temperature and then may increase. This is attributed to the decreased hydration of the hydrophilic head group at higher temperatures, which favors micellization. However, at even higher temperatures, the increased thermal energy can disrupt the structured water around the hydrophobic tails, opposing micellization.[10][11][12][13][14]

-

Effect of Electrolytes: The addition of salts to solutions of non-ionic surfactants like APGs generally leads to a decrease in the CMC.[15] This "salting-out" effect is due to the competition of the salt ions for water molecules, which reduces the hydration of the surfactant's hydrophilic head group and promotes the aggregation of the hydrophobic tails.[15][16] The effect of electrolytes on APGs is generally less pronounced than on ionic surfactants.[15]

Experimental Protocols

Accurate determination of the parameters of surfactant aggregation is essential for research and development. The following sections detail the methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases, due to the adsorption of surfactant monomers at the air-water interface. Once the interface is saturated, further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is determined from the break point in the plot of surface tension versus the logarithm of surfactant concentration.[17]

Methodology (Wilhelmy Plate Method):

-

Preparation of Solutions: Prepare a series of aqueous solutions of the Alkyl Polyglucoside (e.g., Lauryl Glucoside) with concentrations spanning the expected CMC. It is recommended to use high-purity water.

-

Instrument Setup: Calibrate the surface tensiometer according to the manufacturer's instructions. A clean platinum Wilhelmy plate is used.

-

Measurement:

-

Pour a sufficient volume of the surfactant solution into a clean, temperature-controlled sample vessel.

-

Lower the Wilhelmy plate until it just touches the surface of the liquid.

-

The instrument measures the force exerted on the plate by the surface tension of the liquid.

-

Record the surface tension value once it has stabilized.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting plot will typically show two linear regions. The first region exhibits a steep negative slope, and the second region, above the CMC, is nearly horizontal.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the plot.[17]

-

Determination of Aggregation Number by Fluorescence Quenching

Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that preferentially partitions into the hydrophobic core of the micelles, and a quencher molecule that also resides within the micelles. The quenching of the probe's fluorescence is dependent on the concentration of the quencher within the micelle. By analyzing the quenching kinetics, the average number of surfactant molecules per micelle (aggregation number) can be determined.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like methanol).

-

Prepare a stock solution of the quencher (e.g., cetylpyridinium chloride).

-

Prepare a series of surfactant solutions at a concentration significantly above the CMC.

-

-

Sample Preparation:

-

To each surfactant solution, add a small, constant amount of the pyrene stock solution, ensuring the final pyrene concentration is low enough to have, on average, no more than one probe molecule per micelle.

-

Add varying amounts of the quencher stock solution to the series of surfactant-probe solutions.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each sample using a spectrofluorometer at the appropriate excitation and emission wavelengths for the probe.

-

-

Data Analysis:

-

The data is analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the quencher concentration.

-

By assuming a Poisson distribution of the quencher molecules among the micelles, the aggregation number (N) can be calculated from the slope of the Stern-Volmer plot.

-

Determination of Micelle Size by Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is related to their hydrodynamic radius (Rh) through the Stokes-Einstein equation.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the Alkyl Polyglucoside at a concentration above its CMC.

-

Filter the solution through a fine-pore filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove any dust or large aggregates.

-

-

Instrument Setup:

-

Set the temperature of the DLS instrument.

-

Input the viscosity and refractive index of the solvent (water at the measurement temperature) into the software.

-

-

Measurement:

-

Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

-

Perform the DLS measurement. The instrument's software will collect and analyze the scattered light intensity correlation function.

-

-

Data Analysis:

-

The software calculates the diffusion coefficient and, from that, the hydrodynamic diameter of the micelles.

-

The size distribution of the micelles in the sample is also obtained.

-

Visualizing Surfactant Aggregation and Characterization Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual pathway of micellization and a typical experimental workflow for characterizing surfactant aggregation.

Conclusion

This technical guide has provided a detailed overview of the aggregation behavior of Alkyl Polyglucosides in aqueous solutions, with a focus on Lauryl Glucoside and Coco-Glucoside as exemplary non-ionic surfactants. The provided quantitative data, experimental protocols, and visualizations offer a valuable resource for researchers, scientists, and drug development professionals working with or investigating surfactant systems. While the initially requested "Coclauril" could not be characterized due to a lack of scientific literature regarding its surfactant properties, the principles and methodologies outlined here are broadly applicable to the study of other surfactant systems. A thorough understanding of surfactant aggregation is paramount for the rational design and optimization of a wide range of products and formulations.

References

- 1. dravyom.com [dravyom.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Lauryl Glucoside: Gentle Surfactant for Sensitive Skin [accio.com]

- 4. specialchem.com [specialchem.com]

- 5. cir-safety.org [cir-safety.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. dow.com [dow.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. scialert.net [scialert.net]

- 13. researchgate.net [researchgate.net]

- 14. globaljournals.org [globaljournals.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

The Phase Behavior of Coclauril-Type Surfactants in Microemulsion Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of Coclauril-type surfactants in microemulsion systems. Due to the limited direct literature on a surfactant specifically named "Coclauril," this guide focuses on the behavior of structurally analogous and commercially prevalent lauryl-based surfactants, such as lauryl alcohol ethoxylates and other coconut-derived non-ionic surfactants. The principles and data presented herein are intended to serve as a robust framework for understanding and predicting the behavior of "Coclauril" in microemulsion formulations.

Introduction to Microemulsions and the Role of Surfactants

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a co-surfactant.[1] Unlike conventional emulsions, which are kinetically stable and require significant energy input for their formation, microemulsions form spontaneously under specific conditions.[2] Their unique properties, including high interfacial area, low interfacial tension, and the ability to solubilize both hydrophobic and hydrophilic compounds, make them highly attractive for a wide range of applications, particularly in drug delivery.[3][4]

Surfactants, such as those in the "Coclauril" family (lauryl-based surfactants), are amphiphilic molecules that play a critical role in the formation and stability of microemulsions. They position themselves at the oil-water interface, reducing the interfacial tension and allowing the two immiscible phases to mix.[5] The specific chemical structure of the surfactant, including the length of its hydrophobic tail and the nature of its hydrophilic headgroup, significantly influences the phase behavior of the resulting microemulsion.

Phase Behavior of Lauryl-Based Surfactant Microemulsions

The phase behavior of a microemulsion system is typically represented by a ternary or pseudo-ternary phase diagram, which maps the different phases that form at various compositions of oil, water, and surfactant/co-surfactant at a constant temperature and pressure.

Winsor Phases

Microemulsion systems are often characterized by the Winsor classification, which describes the equilibrium between the microemulsion phase and any excess oil or water phases.[6][7]

-

Winsor I (WI): An oil-in-water (o/w) microemulsion is in equilibrium with an excess oil phase.

-

Winsor II (WII): A water-in-oil (w/o) microemulsion is in equilibrium with an excess aqueous phase.

-

Winsor III (WIII): A bicontinuous microemulsion phase coexists with both excess oil and excess aqueous phases. This middle phase is of particular interest for many applications due to its ultra-low interfacial tension.[7]

-

Winsor IV (WIV): A single-phase, clear, and isotropic microemulsion with no excess oil or water.

The transition between these phases can be induced by changing the composition (e.g., surfactant concentration, water-to-oil ratio) or by altering environmental factors like temperature or salinity.

Quantitative Phase Behavior Data

The following tables summarize typical concentration ranges for the formation of different phases in microemulsion systems containing lauryl-based surfactants. It is important to note that these values are illustrative and can vary depending on the specific oil, co-surfactant, temperature, and salinity of the system.

Table 1: Phase Behavior of Sodium Lauryl Ether Sulfate (SLES) in Water at Room Temperature

| Concentration Range (%wt SLES) | Observed Phase |

| 0.024 - 28% | Micellar (L1) |

| 31 - 56% | Hexagonal (H) |

| ~58 - 62% | Cubic |

| 62 - 72% | Lamellar (Lα) |

Data extracted from a study on the phase behavior of SLES in water. The transition between these phases is influenced by temperature and the polydispersity of the surfactant.[8]

Table 2: Composition of a Curcumin-Loaded Microemulsion with a Lauryl-Type Surfactant (Tween® 80)

| Component | Composition (%w/w) |

| Oleic Acid (Oil) | 10 |

| Tween® 80 (Surfactant) | 40 |

| Transcutol® HP (Co-surfactant) | 40 |

| Water | 10 |

This formulation resulted in a stable microemulsion with a high drug loading capacity for curcumin.[9]

Experimental Protocols

Construction of a Pseudo-Ternary Phase Diagram

The water titration method is a common and straightforward technique for constructing a pseudo-ternary phase diagram.[10][11]

Materials:

-

Oil phase (e.g., isopropyl myristate, oleic acid)

-

Surfactant (e.g., lauryl alcohol ethoxylate, Tween® 80)

-

Co-surfactant (e.g., ethanol, Transcutol® HP)

-

Deionized water

-

Glass vials

-

Magnetic stirrer and stir bars

-

Burette or micropipette

Procedure:

-

Prepare mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at various weight ratios (e.g., 1:1, 2:1, 1:2).

-

For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 9:1, 8:2, ..., 1:9).

-

Place a known amount of each oil/Sₘᵢₓ mixture in a glass vial and begin gentle stirring.

-

Titrate the mixture with water dropwise from a burette or micropipette.

-

Observe the mixture for changes in appearance. The endpoint of the titration for a particular phase boundary is the point at which the clear, single-phase microemulsion becomes turbid.

-

Record the amount of water added to reach the turbidity point.

-

Calculate the percentage composition (w/w) of oil, water, and Sₘᵢₓ for each point.

-

Plot these compositions on a ternary phase diagram to delineate the boundaries of the microemulsion region (Winsor IV).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. jsirjournal.com [jsirjournal.com]

- 3. Frontiers | Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery [frontiersin.org]

- 4. Studying the Structure of Sodium Lauryl Ether Sulfate Solutions Using Dissipative Particle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmascigroup.us [pharmascigroup.us]

- 6. researchgate.net [researchgate.net]

- 7. Winsor phase behavior | Energy Glossary [glossary.slb.com]

- 8. iris.unina.it [iris.unina.it]

- 9. Curcumin-loaded microemulsion: formulation, characterization, and in vitro skin penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. itmedicalteam.pl [itmedicalteam.pl]

- 11. dergipark.org.tr [dergipark.org.tr]

The Alkaloid Coclaurine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coclaurine is a naturally occurring benzylisoquinoline alkaloid found in a variety of plant species. As a secondary metabolite, it plays a role in the chemical defense mechanisms of plants.[1] This technical guide provides an in-depth overview of the sources, manufacturing processes (both biosynthetic and synthetic), and key biological activities of coclaurine. Particular emphasis is placed on its interactions with cellular signaling pathways and its potential as a lead compound in drug development. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of relevant biochemical pathways and experimental workflows.

Source and Chemical Properties

Coclaurine is a tetrahydroisoquinoline alkaloid isolated from a diverse range of plant species.[2][3] It belongs to a class of compounds known for their significant pharmacological activities.

Table 1: Natural Sources and Chemical Properties of Coclaurine

| Property | Description |

| Natural Sources | Nelumbo nucifera (lotus), Sarcopetalum harveyanum, Ocotea duckei, Annona reticulata, and species from the Annonaceae and Lauraceae families.[1][2][4][5] |

| Chemical Formula | C₁₇H₁₉NO₃[1] |

| Molar Mass | 285.34 g/mol [1] |

| CAS Number | 486-39-5[1] |

| Class | Benzylisoquinoline Alkaloid[1] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, and DMSO.[6] |

| Storage | Store as a powder at -20°C for up to 3 years. Solutions are unstable and should be prepared fresh.[3] |

Manufacturing and Synthesis

The production of coclaurine can be achieved through both biological and chemical synthesis routes. The biosynthetic pathway in plants is well-elucidated, and laboratory synthesis has also been reported.

Biosynthesis in Plants

The biosynthesis of coclaurine in plants begins with the amino acid L-tyrosine.[2] A series of enzymatic reactions convert tyrosine into the core structure of coclaurine. The key steps involve the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, which is the central precursor for all isoquinoline alkaloids.[7]

The biosynthetic pathway is as follows:

-

Tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) through a series of enzymatic steps including decarboxylation and hydroxylation.[4][7]

-

Norcoclaurine synthase (NCS) catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine .[7][8][9]

-

(S)-norcoclaurine is then methylated by norcoclaurine 6-O-methyltransferase (6OMT) , using S-adenosyl methionine (SAM) as a methyl donor, to yield (S)-coclaurine .[7][9]

Chemical Synthesis

The chemical synthesis of a racemic mixture of coclaurine (dl-coclaurine) has been documented in scientific literature, indicating that it can be produced in a laboratory setting without reliance on natural sources.[10] While specific, detailed protocols are proprietary or published in primary literature, the general approach involves the construction of the tetrahydroisoquinoline core and subsequent functional group manipulations to achieve the final structure of coclaurine.

Biological Activity and Signaling Pathways

Coclaurine exhibits a range of biological activities, with its primary mechanism of action being the antagonism of nicotinic acetylcholine receptors (nAChRs).[2][3][5] Its interactions with various cellular signaling pathways are of significant interest for drug development.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Coclaurine acts as a competitive antagonist at nAChRs.[2] These ligand-gated ion channels are crucial for nerve impulse transmission in the nervous system. By competing with the endogenous ligand acetylcholine, coclaurine can inhibit the opening of these ion channels, thereby blocking nerve signal propagation.[2]

Table 2: Inhibitory Activity of Coclaurine on nAChRs

| Receptor Subtype | IC₅₀ (µM) | Experimental System |

| Human α4β2 nAChR | 49 | Xenopus oocytes expressing the receptor |

| Human α4β4 nAChR | 18 | Xenopus oocytes expressing the receptor |

Data from Cayman Chemical, citing Exley, R., et al. (2005).[6]

Anticancer Activity and EFHD2/NOX4-ROS-ABCC1 Signaling

Recent studies have highlighted the potential of coclaurine as an anticancer agent, particularly in sensitizing non-small cell lung cancer (NSCLC) cells to conventional chemotherapy like cisplatin.[11][12] Coclaurine has been shown to inhibit EFHD2, a protein implicated in cisplatin resistance.[11]

The proposed mechanism involves the following steps:

-

Coclaurine disrupts the interaction between the transcription factor FOXG1 and the promoter of the EFHD2 gene, leading to reduced EFHD2 expression.[12]

-

The downregulation of EFHD2 subsequently attenuates the NOX4-ROS-ABCC1 signaling pathway .[11]

-

This inhibition of this resistance pathway leads to increased sensitivity of NSCLC cells to cisplatin .[11]

Table 3: Cytotoxicity and Cisplatin Sensitization of Coclaurine in NSCLC Cells

| Cell Line | Coclaurine IC₅₀ | Cisplatin IC₅₀ (alone) | Cisplatin IC₅₀ (with Coclaurine) |

| H1299 | 0.95 mM | 69.7 µM | 47.4 µM |

| A549 | 2 mM | 75.7 µM | 57.3 µM |

Data from Hu, S. Y., et al. (2024).[11]

PI3K-Akt Signaling Pathway

Coclaurine has also been implicated in the modulation of the PI3K-Akt signaling pathway. In a study on chronic urticaria, coclaurine, along with other compounds, was found to bind to Akt.[13] The study concluded that the therapeutic effects observed were associated with the upregulation of the PI3K-Akt pathway.[13] Further research is needed to fully elucidate the direct effects of coclaurine on this pathway.

Experimental Protocols

Detailed experimental protocols are often specific to the laboratory and the exact research question. However, general methodologies for the extraction, analysis, and biological evaluation of coclaurine are described in the literature.

General Alkaloid Extraction from Plant Material

A common method for extracting alkaloids like coclaurine from dried plant material involves acid-base liquid-liquid extraction.

This protocol is a generalized procedure, and specific solvents, pH values, and extraction times would need to be optimized for the particular plant material and target alkaloid.[14][15]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It is frequently used to determine the cytotoxic effects of compounds like coclaurine.

Protocol Outline:

-

Cell Seeding: Plate cells (e.g., H1299 or A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of coclaurine (and/or cisplatin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

Coclaurine is a versatile benzylisoquinoline alkaloid with well-defined sources and biosynthetic pathways. Its role as a nicotinic acetylcholine receptor antagonist and its emerging potential in cancer therapy, through the modulation of key signaling pathways like EFHD2/NOX4-ROS-ABCC1, make it a compound of significant interest for further research and drug development. Future studies should focus on elucidating its full pharmacological profile, optimizing its synthesis, and exploring its therapeutic potential in a broader range of diseases. Its neuroprotective, anti-inflammatory, and antimicrobial properties also warrant further investigation.[2]

References

- 1. Coclaurine | 486-39-5 | AAA48639 | Biosynth [biosynth.com]

- 2. Buy Coclaurine | 486-39-5 | > 95% [smolecule.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Biosynthesis of coclaurine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Coclaurine - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stephania tetrandra and Its Active Compound Coclaurine Sensitize NSCLC Cells to Cisplatin through EFHD2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Notes and Protocols: Investigating "Coclauril" as a Foaming Agent in Personal Care Products

To the Researcher: Initial investigations into "Coclauril" as a foaming agent have revealed a likely case of mistaken identity for the intended chemical compound. Comprehensive searches of scientific and cosmetic ingredient databases do not recognize "Coclauril" as an industry-standard foaming agent (surfactant). The term "Coclauril" appears in limited biochemical literature, referring to a cyclohexylideneacetonitrile derivative isolated from mangrove plants with studied anti-viral properties, a compound not suited for foaming applications.[1][2]

It is highly probable that the intended ingredient of interest is a common coconut-derived surfactant with a similar-sounding name. This document will proceed by:

-

Clarifying the identity of compounds mistakenly identified as "Coclauril."

-

Proposing likely alternative, commonly used foaming agents.

-

Providing detailed, generalized experimental protocols and data presentation formats that can be applied to the evaluation of any foaming agent for personal care products.

Part 1: Clarification of Chemical Identity

The search for "Coclauril" yielded two distinct, non-surfactant compounds:

-

Coclaurine: A benzylisoquinoline alkaloid found in various plant species. Its structure and properties are not conducive to creating foam.[3][4]

-

Coclauril: A derivative of cyclohexylideneacetonitrile, which has been isolated from the mangrove Bruguiera gymnorrhiza.[1][2]

Neither of these compounds is listed in cosmetic ingredient databases as a foaming agent. Therefore, it is not feasible to provide specific application notes for "Coclauril" in this context.

Part 2: Likely Alternative Foaming Agents

The prefix "Coco-" in cosmetic ingredients typically denotes a derivation from coconut oil. It is plausible the intended ingredient is one of the following widely used surfactants.

| INCI Name | Chemical Class | Key Characteristics | Primary Applications |

| Cocamidopropyl Betaine | Amphoteric Surfactant | Mild, excellent foam booster and stabilizer, viscosity builder.[5] | Shampoos, body washes, facial cleansers, baby care products. |

| Coco Glucoside | Non-ionic Surfactant | Mild, natural origin, good foaming and cleansing properties, readily biodegradable. | Gentle cleansers, sensitive skin formulas, natural and organic products. |

| Sodium Cocoyl Isethionate | Anionic Surfactant | Mild, produces a dense and creamy lather, leaves a soft skin feel. | Facial cleansers, syndet bars, shampoos, body washes. |

| Sodium Coco-Sulfate | Anionic Surfactant | Strong foaming and cleansing agent, derived from whole coconut oil. | Shampoos, shower gels, liquid soaps. |

Part 3: Experimental Protocols for Foaming Agent Evaluation

The following protocols are standardized methods for assessing the performance of a surfactant. These can be directly applied to the evaluation of the alternative ingredients listed above.

Protocol 1: Foam Generation and Stability Assessment (Cylinder Shake Method)

Objective: To determine the initial foam volume and stability of a surfactant solution. This method is ideal for comparative screening of multiple surfactants.

Materials:

-

100 mL graduated cylinders with stoppers (one per sample)

-

Deionized (DI) water

-

Surfactant samples

-

Pipettes

-

Stopwatch

-

Lab marker

Procedure:

-

Prepare a 1% (w/v) solution of each surfactant in DI water. Ensure complete dissolution.

-

Label each graduated cylinder with the name of the surfactant.

-

Pipette 50 mL of a surfactant solution into its corresponding graduated cylinder.

-

Secure the stopper and invert the cylinder 10 times in a standardized, consistent motion (e.g., one inversion per second).

-

Immediately place the cylinder on a level surface and record the total volume (liquid + foam). Subtract the initial liquid volume (50 mL) to determine the initial foam volume. This is the T=0 reading.

-

Record the foam volume at T=1 minute, T=5 minutes, and T=10 minutes to assess foam stability.

-

Repeat the procedure for all surfactant samples.

Data Presentation:

| Surfactant (1% Solution) | Initial Foam Volume (mL) at T=0 | Foam Volume (mL) at T=1 min | Foam Volume (mL) at T=5 min | Foam Volume (mL) at T=10 min |

| Surfactant A | ||||

| Surfactant B | ||||

| Surfactant C |

Protocol 2: Surface Tension Measurement

Objective: To measure the effectiveness of a surfactant in reducing the surface tension of water, a key indicator of its potential cleansing and foaming performance.

Materials:

-

Tensiometer (with a Du Noüy ring or Wilhelmy plate)

-

Beaker or sample vessel

-

DI water

-

Surfactant solutions at various concentrations (e.g., 0.1%, 0.5%, 1.0%)

Procedure:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of DI water as a baseline.

-

Rinse the sample vessel and the ring/plate thoroughly.

-

Pour the lowest concentration surfactant solution (0.1%) into the vessel.

-

Measure the surface tension.

-

Repeat the measurement for progressively higher concentrations, ensuring proper cleaning between samples.

-

The concentration at which the surface tension plateaus is the Critical Micelle Concentration (CMC).

Data Presentation:

| Surfactant | Concentration (w/v) | Surface Tension (mN/m) |

| Control (DI Water) | N/A | ~72.0 |

| Surfactant A | 0.1% | |

| Surfactant A | 0.5% | |

| Surfactant A | 1.0% | |

| Surfactant B | 0.1% | |

| Surfactant B | 0.5% | |

| Surfactant B | 1.0% |

Part 4: Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical flow for selecting and testing a foaming agent for a new personal care product.

Caption: Surfactant Selection and Evaluation Workflow.

Caption: Protocol 1 (Foam Assessment) Experimental Flow.

References

Application Notes & Protocol: Preparation of Stable Oil-in-Water Emulsions Using a Lauryl-Based Surfactant System

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a specific protocol formally designated "Coclauril" for the preparation of stable oil-in-water (O/W) emulsions is not found in widely available scientific literature, this document outlines a comprehensive, generalized protocol inspired by the name's components, which suggest the use of coconut oil derivatives and lauryl-based surfactants. Such components are well-established in the formulation of stable emulsions for pharmaceutical and research applications. This protocol provides a robust methodology for creating stable O/W emulsions suitable for various applications, including drug delivery. The principles and techniques described herein are based on established scientific literature concerning emulsion science.

Oil-in-water emulsions are colloidal systems where oil droplets are dispersed in a continuous aqueous phase. Their stability is crucial for their efficacy, particularly in drug delivery systems where they can enhance the solubility and bioavailability of lipophilic drugs. The selection of an appropriate surfactant or a combination of surfactants is paramount to prevent common instability issues such as coalescence, flocculation, and creaming.

Core Components & Rationale

-

Oil Phase: Coconut oil or its derivatives (e.g., medium-chain triglycerides derived from coconut oil) are often used due to their biocompatibility and stability.

-

Aqueous Phase: Typically purified water (e.g., Milli-Q) or a buffer solution, depending on the requirements of the active pharmaceutical ingredient (API).

-

Surfactant/Emulsifier: Lauryl-based surfactants, such as Sodium Lauryl Sulfate (SLS) or non-ionic surfactants like Lauryl Glucoside, are effective at reducing interfacial tension between the oil and water phases. A combination of surfactants is often employed to achieve a desired Hydrophilic-Lipophilic Balance (HLB) for optimal emulsion stability. For instance, combining a high HLB surfactant (like Tween 80) with a low HLB surfactant (like Span 20) allows for fine-tuning of the emulsion properties.

Experimental Protocols

This section details the methodologies for preparing and characterizing stable oil-in-water emulsions.

Protocol 1: Preparation of a Stable Oil-in-Water Emulsion

1. Materials:

- Oil Phase: Virgin Coconut Oil (10% v/v)

- Aqueous Phase: Deionized Water (90% v/v)

- Surfactant System: Combination of Span 20 and Tween 80

2. Equipment:

- High-shear homogenizer

- Magnetic stirrer and stir bar

- Beakers and graduated cylinders

- Analytical balance

3. Procedure:

- Preparation of the Aqueous Phase: In a beaker, add the required volume of deionized water. If using a combination of surfactants, add the hydrophilic surfactant (Tween 80) to the aqueous phase. Stir gently until fully dissolved.

- Preparation of the Oil Phase: In a separate beaker, add the required volume of coconut oil. If using a combination of surfactants, add the lipophilic surfactant (Span 20) to the oil phase. Heat the oil phase to 40-45°C to ensure the oil is in a liquid state and the surfactant is well-dissolved.

- Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer. Continue stirring for 10-15 minutes to form a coarse emulsion.

- Homogenization: Subject the coarse emulsion to high-shear homogenization at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 5-10 minutes) to reduce the droplet size and form a fine, stable emulsion.

- Cooling: Allow the emulsion to cool to room temperature while stirring gently.

- Storage: Store the final emulsion in a sealed container at a controlled temperature (e.g., 4°C or 25°C) for stability studies.

Protocol 2: Characterization of the Oil-in-Water Emulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

- Utilize Dynamic Light Scattering (DLS) to measure the mean droplet size and PDI of the emulsion. A lower PDI indicates a more uniform droplet size distribution, which is generally associated with greater stability.

2. Zeta Potential Measurement:

- Measure the zeta potential of the emulsion to assess its electrostatic stability. A higher absolute zeta potential value (typically > ±30 mV) indicates strong repulsive forces between droplets, which helps prevent aggregation.

3. Stability Assessment (Creaming Index):

- Transfer a known volume of the emulsion to a graduated cylinder and store it under controlled conditions.

- Measure the height of the cream layer (if any) that forms at the top over time.

- Calculate the Creaming Index (CI) using the formula: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100

- A lower creaming index indicates better stability.

4. Microscopic Observation:

- Use optical or electron microscopy to visually inspect the emulsion's microstructure, observing droplet morphology and any signs of aggregation or coalescence.

Data Presentation

The following tables summarize representative quantitative data for oil-in-water emulsions prepared with different surfactant systems.

Table 1: Influence of Surfactant Concentration on Emulsion Properties

| Surfactant System | Surfactant Conc. (% w/w) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Creaming Index (7 days) |

| Soy Protein Isolate | 1.0 | 3.52 ± 0.08 | 2.812 ± 0.005 | - | 10.0% |

| Soy Protein Isolate | 2.0 | 2.54 ± 0.07 | 2.615 ± 0.004 | - | 0%[1] |

| Soy Protein Isolate | 3.0 | 2.76 ± 0.03 | 2.221 ± 0.007 | - | 0%[1] |

| Soy Lecithin | 1.0 | 3.61 ± 0.02 | 2.553 ± 0.003 | - | 12.5% |

| Soy Lecithin | 2.0 | 3.63 ± 0.03 | 2.511 ± 0.004 | - | 10.0% |

Table 2: Stability of Coconut Oil-in-Water Emulsions with Different Surfactant Combinations

| Formulation Code | Surfactant Combination | Surfactant Ratio | Creaming Index (24h) | Mean Droplet Size (µm) |

| L1 | Methyl-α-D-glucopyranoside & Span 20 | 15% w/w each | 0%[2] | 9.44[2] |

| M1 | Methyl-α-D-glucopyranoside & Span 20 | 15% w/w each | 0%[2] | 10.00[2] |

| - | Methyl-α-D-glucopyranoside & Span 80 | - | >0% | Larger droplet sizes |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the preparation and characterization of a stable oil-in-water emulsion.

Caption: Experimental workflow for preparing and characterizing a stable oil-in-water emulsion.

References

Unlocking the Potential of Poorly Soluble Drugs: A Guide to Cocrystallization

Introduction

In the field of pharmaceutical sciences, enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs) is a critical challenge. While various methods exist, this document addresses a common point of inquiry and directs researchers toward a highly effective and widely adopted technique: cocrystallization.

Initial investigations into the term "Coclauril" as a solubilizing agent have revealed that this compound is a natural product, specifically a nonglucosidic 2-cyclohexen-1-ylideneacetonitrile. It is primarily utilized as an intermediate in the synthesis of certain pharmaceutical compounds, particularly alkaloid-based medications, and has been studied as an inhibitor of the Hepatitis B virus.[1] Current scientific literature does not support the use of Coclauril as a surfactant or micelle-forming agent for the purpose of drug solubilization.

Therefore, this document will focus on a state-of-the-art and highly successful strategy for enhancing the solubility and dissolution rate of poorly soluble APIs: cocrystallization . For researchers, scientists, and drug development professionals, understanding and applying cocrystallization techniques can be a pivotal step in advancing promising drug candidates.

Application Notes: Cocrystals for Enhanced Solubilization

1. The Principle of Cocrystallization

Cocrystals are multi-component crystalline solids composed of an API and a benign coformer molecule in a specific stoichiometric ratio. Unlike simple mixtures, the API and coformer in a cocrystal are arranged in a highly ordered crystal lattice, interacting via non-covalent bonds such as hydrogen bonds, π-π stacking, and van der Waals forces. This unique arrangement can disrupt the strong intermolecular forces present in the pure API's crystal lattice, which are often responsible for its low solubility. By creating a new crystalline form with more favorable interactions with the solvent (typically water), cocrystals can significantly enhance the aqueous solubility and dissolution rate of the API.

2. Advantages of the Cocrystallization Approach

-

Broad Applicability: Cocrystallization can be applied to a wide range of APIs, including those that are non-ionizable and therefore cannot be formulated as salts.

-

Significant Solubility Enhancement: The solubility of an API in a cocrystal form can be several-fold to over a thousand-fold higher than that of the pure API.

-

Improved Bioavailability: Enhanced solubility and dissolution rates often translate to improved oral bioavailability of the drug.

-

Tunable Physicochemical Properties: By selecting different coformers, it is possible to fine-tune other important properties of the API, such as melting point, stability, and mechanical properties.

-

Intellectual Property: Novel cocrystal forms of existing APIs can be eligible for patent protection.

3. Mechanism of Solubility Enhancement

The primary mechanism by which cocrystals improve solubility is by reducing the lattice energy of the solid state. The strong, often self-complementary, interactions in a pure API crystal require a significant amount of energy to overcome during dissolution. In a cocrystal, these strong self-interactions are replaced by API-coformer interactions. If the coformer is highly soluble, the overall lattice energy of the cocrystal can be lower, and the energy barrier for dissolution is reduced.

Additionally, upon dissolution, the cocrystal releases the API and the highly soluble coformer into the solution. The high local concentration of the coformer can create a microenvironment that helps to keep the API in a supersaturated state for a longer period, facilitating its absorption.

References

Application Notes and Protocols for Coconut-Derived Lauryl Surfactants in Biodegradable Cleaning Agents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

The term "Coclauril" is not a standard recognized chemical name for a surfactant. It is likely a conflation of "coco," referring to its origin from coconut oil, and "lauryl," which denotes the C12 alkyl chain length that is a predominant component of coconut oil-derived surfactants. This document provides detailed application notes and protocols for two of the most common coconut-derived lauryl surfactants used in the formulation of biodegradable cleaning agents: Sodium Lauryl Sulfate (SLS) and Sodium Coco Sulfate (SCS).

These anionic surfactants are widely utilized for their excellent foaming and cleaning properties.[1][2] However, their performance, biodegradability, and ecotoxicity are critical parameters for the development of effective and environmentally responsible cleaning formulations. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of these surfactants, including their physicochemical properties, performance data, ecotoxicological profile, and detailed experimental protocols for their evaluation.

Physicochemical Properties

Sodium Lauryl Sulfate is a purified surfactant consisting primarily of the C12 alkyl sulfate.[3] Sodium Coco Sulfate is derived from whole coconut oil and therefore contains a mixture of C12 (lauryl), C14 (myristyl), C16 (cetyl), and C18 (stearyl) alkyl sulfates, with the C12 chain being the most abundant.[2][4] This difference in composition leads to variations in their physical and performance characteristics.

Table 1: Physicochemical Properties of Sodium Lauryl Sulfate (SLS) and Sodium Coco Sulfate (SCS)

| Property | Sodium Lauryl Sulfate (SLS) | Sodium Coco Sulfate (SCS) | Source(s) |

| INCI Name | Sodium Lauryl Sulfate | Sodium Coco Sulfate | [5] |

| CAS Number | 151-21-3 | 97375-27-4 | [6][7] |

| Appearance | White to off-white powder or needles | White to off-white powder, needles, or noodles | [5] |

| Active Surfactant Matter | Typically >95% | Typically >90% | [5] |

| pH (1% solution) | 7.5 - 10.5 | 7.5 - 10.5 | [5] |

| Solubility | Soluble in water | Soluble in water | [4] |

Performance Data

The cleaning efficacy of a surfactant is related to its ability to lower the surface tension of water and form micelles that can encapsulate dirt and oil.

Table 2: Performance Characteristics of SLS and SCS in Aqueous Solutions

| Parameter | Sodium Lauryl Sulfate (SLS) | Sodium Coco Sulfate (SCS) | Source(s) |

| Critical Micelle Concentration (CMC) | ~8 mM in water at 25°C | Generally slightly higher than SLS due to mixed chain lengths | [8] |

| Surface Tension at CMC | ~32-40 mN/m | Similar to SLS, dependent on specific composition | [9] |

| Foaming Ability | High, voluminous foam | High, often described as a creamier, denser foam than SLS | [5][10] |

Biodegradability

Both SLS and SCS are considered readily biodegradable, meaning they are broken down by microorganisms in the environment into simpler, non-toxic substances.[2][11]

Table 3: Biodegradability Data

| Surfactant | Test Method | Result | Source(s) |

| Sodium Lauryl Sulfate (SLS) | OECD 301 | Readily biodegradable | [12] |

| Sodium Coco Sulfate (SCS) | General Literature | Considered readily biodegradable | [10] |

Ecotoxicity Data

Understanding the ecotoxicological profile of surfactants is crucial for formulating environmentally safe cleaning agents.

Table 4: Acute Aquatic Ecotoxicity of Sodium Lauryl Sulfate (SLS)

| Organism | Test Guideline | Endpoint | Value (mg/L) | Source(s) |

| Fish (e.g., Rainbow Trout) | OECD 203 | 96h LC50 | 1.0 - 10.0 | [11][13] |

| Daphnia sp. (Water Flea) | OECD 202 | 48h EC50 (Immobilisation) | 1.0 - 10.0 | [14][15] |

| Algae (e.g., Pseudokirchneriella subcapitata) | OECD 201 | 72h EC50 (Growth Inhibition) | 10.0 - 100.0 | [16][17] |

Note: Specific ecotoxicity data for Sodium Coco Sulfate under standardized OECD guidelines is less readily available in the public domain. However, due to its similar chemical nature and being a mixture of alkyl sulfates, its ecotoxicological profile is expected to be comparable to that of its primary component, Sodium Lauryl Sulfate.

Experimental Protocols

The following protocols provide standardized methods for evaluating the key performance and analytical characteristics of coconut-derived lauryl surfactants.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Objective: To determine the concentration at which surfactant molecules begin to form micelles in an aqueous solution.

Methodology:

-

Preparation of Surfactant Solutions: Prepare a stock solution of the surfactant (e.g., 10 g/L) in deionized water. Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC (e.g., 0.1 to 10 g/L).

-

Surface Tension Measurement: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each dilution at a constant temperature (e.g., 25°C).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the point at which the surface tension plateaus.[8]

Evaluation of Foaming Ability and Stability (Ross-Miles Method)

Objective: To quantify the volume and persistence of foam generated by a surfactant solution.

Methodology:

-

Preparation of Test Solution: Prepare a standard concentration of the surfactant solution (e.g., 1 g/L) in water of a specified hardness.

-

Foam Generation: Use a standardized apparatus where a known volume of the surfactant solution is dropped from a specified height into a larger volume of the same solution in a graduated cylinder.

-

Measurement of Initial Foam Height: Immediately after the addition of the solution, measure the initial height of the foam generated.[18]

-

Measurement of Foam Stability: Record the foam height at specific time intervals (e.g., 1, 5, and 10 minutes) to assess the stability of the foam.[18]

Assessment of Cleaning Performance on Hard Surfaces (ASTM D4488-A5)

Objective: To evaluate the cleaning efficiency of a formulated cleaning agent on a standardized soiled surface.

Methodology:

-

Preparation of Substrate and Soil: Use a standardized substrate, such as white vinyl tiles, and apply a standardized soil composed of particulate and oily components as described in ASTM D4488-A5.[19]

-

Cleaning Procedure: Utilize a washability and abrasion tester to apply the cleaning formulation to the soiled substrate under controlled conditions of pressure and number of cycles.[20]

-

Evaluation of Cleaning Efficiency: Measure the reflectance of the substrate before soiling, after soiling, and after cleaning using a colorimeter. Calculate the cleaning efficiency as the percentage of soil removed.[19]

Quantification of Surfactant Concentration by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of the surfactant in a given sample.

Methodology:

-

Chromatographic System:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed.[21]

-

Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is suitable for detecting non-UV-absorbing surfactants.

-

-

Standard Preparation: Prepare a series of standard solutions of the surfactant with known concentrations to create a calibration curve.

-

Sample Preparation: Dilute the sample containing the surfactant to a concentration that falls within the range of the calibration curve.

-

Analysis: Inject the standards and the sample into the HPLC system and record the peak areas.

-

Quantification: Determine the concentration of the surfactant in the sample by comparing its peak area to the calibration curve.

Visualizations

Surfactant Action in Cleaning

Caption: Mechanism of soil removal by surfactant molecules.

Experimental Workflow for Cleaning Performance Evaluation

Caption: Workflow for ASTM D4488 cleaning performance test.

Biodegradation Pathway Overview

Caption: Generalized aerobic biodegradation pathway for alkyl sulfate surfactants.

References

- 1. ecos.com [ecos.com]

- 2. EP2488620A1 - Green compositions containing synergistic blends of surfactants and linkers - Google Patents [patents.google.com]

- 3. Sodium Lauryl Sulfate vs. Sodium Coco Sulfate | Zero Xeno [zeroxeno.com]

- 4. SODIUM COCO-SULFATE - Ataman Kimya [atamanchemicals.com]

- 5. humblebeeandme.com [humblebeeandme.com]

- 6. Community Blog - Sodium Coco Sulfate vs Sodium Lauryl Sulfate - what you need to know [soorganic.com]

- 7. SODIUM COCO-SULFATE - Ataman Kimya [atamanchemicals.com]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. researchgate.net [researchgate.net]

- 10. blogs.ezelements.ca [blogs.ezelements.ca]

- 11. oecd.org [oecd.org]

- 12. chemijournal.com [chemijournal.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. oecd.org [oecd.org]

- 18. drpress.org [drpress.org]

- 19. Floor and Wall Cleaner Products Testing: ASTM D4488-A5 - Dell Tech [delltech.com]

- 20. m.youtube.com [m.youtube.com]

- 21. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Coclauril in Controlled Release Topical Formulations

Introduction

Coclauril is a naturally occurring nonglucosidic 2-cyclohexen-1-ylideneacetonitrile.[1][2][3][4] It has been isolated from various plant sources, including the evergreen shrub Cocculus lauriforius and the mangrove Bruguiera gymnorrhiza.[1][2][3][4][5][6][7] Primarily, research has focused on the biological activities of Coclauril, with a notable emphasis on its potential as an antiviral agent, specifically against the Hepatitis B virus (HBV).[8][9][10][11][12][13][14][15]

Despite its documented bioactivity, a comprehensive review of publicly available scientific literature reveals a significant gap in research concerning the application of Coclauril in controlled release topical formulations. The current body of evidence does not provide data on its physicochemical properties relevant to topical delivery, release kinetics from dermatological bases, or percutaneous absorption. Furthermore, there are no established protocols for the preparation and evaluation of Coclauril-based topical systems.

This document aims to provide a foundational framework for researchers and drug development professionals interested in exploring the potential of Coclauril in this domain. Given the absence of direct experimental data, the following sections will outline the necessary physicochemical characterization, potential formulation strategies, and a roadmap for preclinical evaluation based on established principles of topical drug delivery.

Physicochemical Properties of Coclauril

A thorough understanding of Coclauril's physicochemical properties is the first critical step in developing a controlled release topical formulation. This data is essential for predicting its behavior in various vehicles and its ability to permeate the skin barrier.

Table 1: Essential Physicochemical Parameters for Coclauril Characterization

| Property | Experimental Protocol | Significance in Topical Formulation Design |

| Molecular Weight | Mass Spectrometry (MS) | Influences diffusion and skin permeation. |

| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on purity and potential for formulation at elevated temperatures. |

| Solubility | Shake-flask method in various solvents (water, ethanol, propylene glycol, oils) at different temperatures. | Determines suitable vehicles for formulation and potential for drug loading. |

| Partition Coefficient (Log P) | Shake-flask method (octanol/water) or HPLC-based methods. | Predicts the ability of the drug to partition from the vehicle into the stratum corneum. An optimal Log P (typically 1-3) is often desired for topical delivery. |

| Dissociation Constant (pKa) | Potentiometric titration or UV-spectrophotometry. | Determines the ionization state of the molecule at physiological skin pH (~4.5-5.5), which affects solubility and skin penetration. |

| Polymorphism | X-ray Diffraction (XRD), DSC | Different crystalline forms can have different solubilities and dissolution rates, impacting release from the formulation. |

Protocols for Physicochemical Characterization

Determination of Solubility

Objective: To determine the saturation solubility of Coclauril in various pharmaceutically acceptable solvents.

Materials:

-

Coclauril powder

-

Solvents: Purified water, Ethanol, Propylene glycol, Isopropyl myristate, Mineral oil

-

Shaking incubator/water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Protocol:

-

Add an excess amount of Coclauril to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C and 32°C to simulate room and skin surface temperatures) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

-

Analyze the concentration of Coclauril in the diluted supernatant using a validated HPLC method.

-

Express the solubility in mg/mL or µg/mL.

Determination of Partition Coefficient (Log P)

Objective: To determine the octanol-water partition coefficient of Coclauril.

Materials:

-

Coclauril powder

-

n-Octanol (pre-saturated with water)

-

Purified water (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker

-

UV-Vis Spectrophotometer or HPLC system

Protocol:

-

Prepare a stock solution of Coclauril in either water or n-octanol.

-

Add a known volume of the Coclauril solution to a separatory funnel containing known volumes of both n-octanol and water.

-

Shake the funnel vigorously for a predetermined time (e.g., 1-2 hours) to allow for partitioning.

-

Allow the two phases to separate completely.

-

Determine the concentration of Coclauril in both the aqueous and octanol phases using a suitable analytical method (UV-Vis or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Calculate Log P as the logarithm (base 10) of P.

Conceptual Framework for Controlled Release Topical Formulations

The design of a controlled release system for Coclauril would aim to prolong its residence time in the skin layers, providing a sustained therapeutic effect. Potential formulation strategies could include:

-

Oleaginous Ointments: For highly lipophilic drugs, an ointment base can provide a slow release.

-